molecular formula C27H25N3O4S B14948726 2-ethoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate

2-ethoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate

Cat. No.: B14948726
M. Wt: 487.6 g/mol
InChI Key: ATDWTEYTWBWYDM-CLFKIUQGSA-N
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Description

2-ETHOXY-4-{[4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL N,N-DIMETHYLCARBAMATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a phenyl group, and a thiazolidinone moiety. Its molecular formula is C26H22N2O5S, and it has a molecular weight of 474.52828 g/mol .

Properties

Molecular Formula

C27H25N3O4S

Molecular Weight

487.6 g/mol

IUPAC Name

[2-ethoxy-4-[(Z)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C27H25N3O4S/c1-4-33-23-17-19(15-16-22(23)34-27(32)29(2)3)18-24-25(31)30(21-13-9-6-10-14-21)26(35-24)28-20-11-7-5-8-12-20/h5-18H,4H2,1-3H3/b24-18-,28-26?

InChI Key

ATDWTEYTWBWYDM-CLFKIUQGSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OC(=O)N(C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{[4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL N,N-DIMETHYLCARBAMATE typically involves multiple steps. One common method includes the condensation of 2-ethoxy-4-formylphenyl N,N-dimethylcarbamate with 4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-{[4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL N,N-DIMETHYLCARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-ETHOXY-4-{[4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL N,N-DIMETHYLCARBAMATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{[4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL N,N-DIMETHYLCARBAMATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **2-ETHOXY-4-{[4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDEN]METHYL}PHENYL N,N-DIMETHYLCARBAMATE
  • 2-ETHOXY-4-{[4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDEN]METHYL}PHENYL N,N-DIMETHYLCARBAMATE

Uniqueness

The uniqueness of 2-ETHOXY-4-{[4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL N,N-DIMETHYLCARBAMATE lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

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